molecular formula C26H28N2O4 B248467 (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone

(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone

Cat. No. B248467
M. Wt: 432.5 g/mol
InChI Key: LBLIWINHBNQTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone, also known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone exerts its therapeutic effects through the modulation of various signaling pathways in the body. It acts as a potent inhibitor of the NF-κB pathway, which is responsible for the regulation of inflammation and immune response. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone has been found to modulate the serotonin and dopamine pathways, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone has been found to have significant biochemical and physiological effects in various disease models. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. It has also been found to inhibit tumor growth and induce apoptosis in various cancer cell lines. Additionally, (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone has been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone is its high potency and selectivity for its target pathways. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one of the limitations of (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone. One area of interest is the development of more potent and selective derivatives of (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone for use in various disease models. Another area of interest is the study of (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone in combination with other drugs to enhance its therapeutic effects. Additionally, the use of (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone in clinical trials for various diseases is an area of active research.

Synthesis Methods

The synthesis method for (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone involves the reaction of 2,3-dimethoxybenzaldehyde with 4-(3-phenoxybenzyl)piperazine in the presence of a reducing agent. The resulting product is then treated with a methanolic solution of hydrochloric acid to obtain (2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone in high yield and purity.

Scientific Research Applications

(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have significant anti-inflammatory, anti-cancer, and anti-depressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H28N2O4/c1-30-24-13-7-12-23(25(24)31-2)26(29)28-16-14-27(15-17-28)19-20-8-6-11-22(18-20)32-21-9-4-3-5-10-21/h3-13,18H,14-17,19H2,1-2H3

InChI Key

LBLIWINHBNQTFL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.